Cas no 676262-10-5 (4-Methoxy-6-chloroquinoline)
4-Methoxy-6-chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-4-methoxyquinoline
- 4-METHOXY-6-CHLOROQUINOLINE
- 6-chloro-4-methoxy-quinoline
- 676262-10-5
- SCHEMBL3242778
- SB67939
- AKOS006329749
- DTXSID90624411
- UMCWMAIKLWFHTO-UHFFFAOYSA-N
- FT-0707027
- DB-073909
- 4-Methoxy-6-chloroquinoline
-
- Inchi: 1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
- InChI Key: UMCWMAIKLWFHTO-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(C=CN=2)OC
Computed Properties
- Exact Mass: 193.02900
- Monoisotopic Mass: 193.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.267
- Boiling Point: 282 ºC
- Flash Point: 124 ºC
- PSA: 22.12000
- LogP: 2.89680
4-Methoxy-6-chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxy-6-chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005708-1g |
6-Chloro-4-methoxyquinoline |
676262-10-5 | 95% | 1g |
$407.68 | 2023-09-01 | |
| TRC | M244105-100mg |
4-Methoxy-6-chloroquinoline |
676262-10-5 | 100mg |
$ 240.00 | 2022-06-04 | ||
| TRC | M244105-250mg |
4-Methoxy-6-chloroquinoline |
676262-10-5 | 250mg |
$ 490.00 | 2022-06-04 | ||
| TRC | M244105-500mg |
4-Methoxy-6-chloroquinoline |
676262-10-5 | 500mg |
$ 785.00 | 2022-06-04 | ||
| Chemenu | CM145851-1g |
6-chloro-4-methoxyquinoline |
676262-10-5 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM145851-1g |
6-chloro-4-methoxyquinoline |
676262-10-5 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740497-1g |
6-Chloro-4-methoxyquinoline |
676262-10-5 | 98% | 1g |
¥4194.00 | 2024-05-04 | |
| Crysdot LLC | CD11074285-1g |
6-Chloro-4-methoxyquinoline |
676262-10-5 | 95+% | 1g |
$510 | 2024-07-18 |
4-Methoxy-6-chloroquinoline Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-Methoxy-6-chloroquinoline
Recent Advances in the Study of 4-Methoxy-6-chloroquinoline (CAS: 676262-10-5)
4-Methoxy-6-chloroquinoline (CAS: 676262-10-5) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of 4-Methoxy-6-chloroquinoline as a precursor in the synthesis of novel antimalarial agents. The researchers demonstrated that modifications at the 4-methoxy and 6-chloro positions significantly enhanced the compound's efficacy against Plasmodium falciparum, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
In addition to its antimalarial potential, 4-Methoxy-6-chloroquinoline has been explored for its anticancer properties. A recent preprint on bioRxiv (2024) reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of quinoline-metabolizing enzymes. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, making it a promising candidate for further development in oncology.
The synthetic accessibility of 4-Methoxy-6-chloroquinoline has also been a focus of recent research. A team from the University of Cambridge (2023) developed a novel, scalable synthesis route that reduces the number of steps and improves overall yield. This advancement is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's availability for large-scale biological testing.
Ongoing clinical trials (Phase I/II) are currently evaluating derivatives of 4-Methoxy-6-chloroquinoline for the treatment of autoimmune diseases. Preliminary results suggest that these compounds modulate immune responses by targeting specific cytokine pathways, offering a new therapeutic approach for conditions such as rheumatoid arthritis and lupus. The safety profile observed in early trials appears favorable, with minimal adverse effects reported.
Future research directions for 4-Methoxy-6-chloroquinoline include structural optimization to enhance target specificity and reduce potential off-target effects. Computational modeling studies are underway to predict the compound's interactions with various biological targets, which could guide the design of next-generation derivatives. Additionally, researchers are exploring its potential in combination therapies, particularly with existing antimalarial and anticancer drugs.
In conclusion, 4-Methoxy-6-chloroquinoline (CAS: 676262-10-5) represents a versatile scaffold in medicinal chemistry with demonstrated biological activities across multiple therapeutic areas. The recent advancements in its synthesis and biological evaluation underscore its potential as a valuable tool for drug discovery and development. Continued research in this area is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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